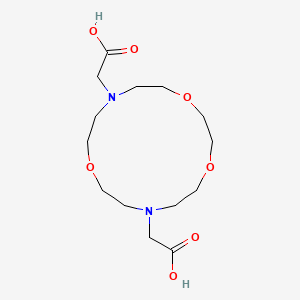
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is often used in coordination chemistry and has applications in various scientific fields due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid typically involves the reaction of diethanolamine with formaldehyde and glyoxal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, cerium, europium, and erbium.
Substitution: Can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves metal salts and the compound in an aqueous or organic solvent.
Substitution: Common reagents include halides and other nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes through coordination bonds between the nitrogen and oxygen atoms in its structure and the metal ions. This chelation process can influence various molecular pathways and is the basis for its applications in different fields .
Comparación Con Compuestos Similares
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diacetic acid: Another macrocyclic compound with similar metal-binding properties.
4,7,13-Trioxa-1,10-diazacyclopentadecane: A related compound with a slightly different structure but similar chemical behavior.
Uniqueness
1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a versatile coordination environment for metal ions. This makes it particularly useful in forming stable complexes with a wide range of metals .
Propiedades
Número CAS |
81963-61-3 |
|---|---|
Fórmula molecular |
C14H26N2O7 |
Peso molecular |
334.37 g/mol |
Nombre IUPAC |
2-[13-(carboxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O7/c17-13(18)11-15-1-5-21-6-2-16(12-14(19)20)4-8-23-10-9-22-7-3-15/h1-12H2,(H,17,18)(H,19,20) |
Clave InChI |
LSJZKCGCKUSIAA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN(CCOCCOCCN1CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
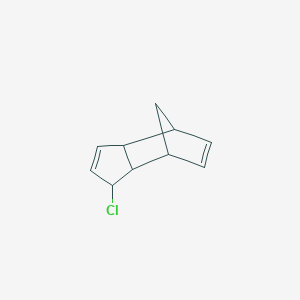
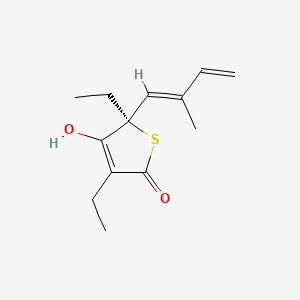
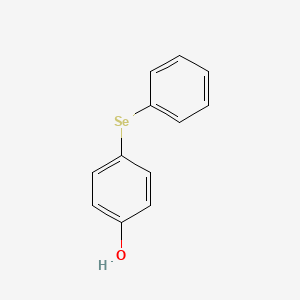
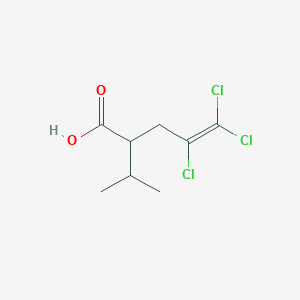
silane](/img/structure/B14413000.png)

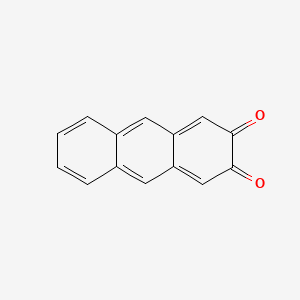

![3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14413017.png)
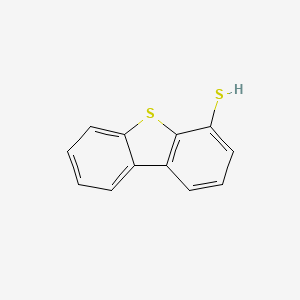
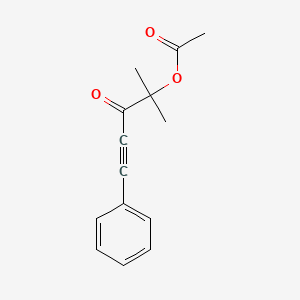
![2-{[(Pentafluorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14413056.png)

